6-benzyl-1H-indole
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Overview
Description
6-Benzyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-1H-indole can be achieved through several methods. One common approach is the palladium-catalyzed Larock indole synthesis, which involves the cyclization of ortho-iodoanilines with internal alkynes . Another method is the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indolenine or oxindole derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products: The major products formed from these reactions include substituted indoles, indolines, and oxindoles, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
6-Benzyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-benzyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, leading to their therapeutic effects . The benzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
5-Bromoindole:
7-Azaindole: A nitrogen-substituted indole with unique electronic properties and applications in drug discovery.
Uniqueness: 6-Benzyl-1H-indole is unique due to the presence of the benzyl group at the 6-position, which significantly alters its chemical reactivity and biological activity compared to other indole derivatives. This modification enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C15H13N |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6-benzyl-1H-indole |
InChI |
InChI=1S/C15H13N/c1-2-4-12(5-3-1)10-13-6-7-14-8-9-16-15(14)11-13/h1-9,11,16H,10H2 |
InChI Key |
FSXFOTCMFOCQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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